molecular formula C19H23N3O4S B3019980 N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1797129-79-3

N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B3019980
CAS RN: 1797129-79-3
M. Wt: 389.47
InChI Key: QSQKZCLLJDAREC-UHFFFAOYSA-N
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Description

“N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Antibacterial Activity

N-(4-methylpyridin-2-yl) thiophene-2-carboxamides: (4a–h), structurally related to our compound, have demonstrated antibacterial efficacy against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli (E. coli) ST131 strains . These compounds showed increased minimum inhibitory concentrations (MIC) against several antibiotics, including ampicillin, ceftazidime, ceftaroline, ciprofloxacin, and cotrimoxazole. The study highlights their potential as novel antimicrobials in combating life-threatening infections caused by ESBL E. coli .

Antiviral Activity

While not directly studied for our compound, similar structural modifications have enhanced antiviral activity. For instance, replacing the glutamic acid part of Pemetrexed with primary, secondary, or aryl amines significantly improved antiviral efficacy .

Tyrosine Kinase Inhibition

Imatinib: , a well-known therapeutic agent for treating leukemia, specifically inhibits tyrosine kinases. Although not directly related to our compound, understanding the structural features of polytopic molecules like imatinib can inform drug design and development .

Intercalation Studies

Molecular simulations have investigated the arrangement of intercalated molecules, including N-(pyridin-4-yl)pyridin-4-amine and its derivatives, within layered structures. These studies provide insights into potential applications in materials science and nanotechnology .

properties

IUPAC Name

N-[4-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14-4-3-5-19(20-14)26-17-10-12-22(13-11-17)27(24,25)18-8-6-16(7-9-18)21-15(2)23/h3-9,17H,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQKZCLLJDAREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide

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